

# Application Notes and Protocols for In Vivo Studies with BMS-753426

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo preclinical efficacy and pharmacokinetic studies of **BMS-753426**, a potent and orally bioavailable antagonist of the CC Chemokine Receptor 2 (CCR2).

### Introduction

BMS-753426 is a small molecule inhibitor of CCR2, a key receptor involved in the migration of monocytes and macrophages to sites of inflammation. The interaction of CCR2 with its primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2), is implicated in the pathogenesis of various inflammatory and autoimmune diseases. Due to its weaker affinity for the murine CCR2 homolog, in vivo efficacy studies of BMS-753426 are typically conducted in human CCR2 knock-in (hCCR2 KI) mice.

## **Signaling Pathway**

The binding of CCL2 to CCR2 initiates a cascade of downstream signaling events, leading to cell migration, proliferation, and cytokine production. **BMS-753426** acts as an antagonist, blocking these downstream effects.





**CCR2 Signaling Pathway** 

Click to download full resolution via product page

Caption: CCR2 signaling is blocked by BMS-753426.

## In Vivo Efficacy Models

Two primary in vivo models have been utilized to assess the efficacy of **BMS-753426**: a thioglycolate-induced peritonitis model to evaluate the inhibition of monocyte/macrophage infiltration and an experimental autoimmune encephalomyelitis (EAE) model as a representation of multiple sclerosis.



## **General Experimental Workflow**

The following diagram outlines a typical workflow for in vivo efficacy studies with BMS-753426.





Click to download full resolution via product page

Caption: Workflow for in vivo efficacy testing.

# Protocol 1: Thioglycolate-Induced Peritonitis in hCCR2 KI Mice

This model is used to assess the ability of **BMS-753426** to inhibit the recruitment of monocytes and macrophages into the peritoneal cavity following an inflammatory stimulus.

#### Materials:

- · hCCR2 knock-in (KI) mice
- BMS-753426
- Vehicle for BMS-753426 (e.g., 0.5% methylcellulose)
- Sterile 3% Brewer's thioglycollate medium
- Sterile phosphate-buffered saline (PBS)
- Flow cytometry antibodies (e.g., anti-CD11b, anti-F4/80)
- Syringes and needles (25-27 gauge)

#### Procedure:

- Animal Acclimatization: Acclimatize hCCR2 KI mice for at least one week before the experiment.
- Grouping: Randomly assign mice to treatment groups (vehicle and different doses of BMS-753426).
- Treatment: Administer **BMS-753426** or vehicle orally (p.o.) twice daily (BID).
- Induction of Peritonitis: On the day of the second treatment, administer 1 mL of sterile 3% thioglycollate medium via intraperitoneal (i.p.) injection.



- Continued Treatment: Continue the twice-daily oral administration of BMS-753426 or vehicle.
- Peritoneal Lavage: 48 hours after the thioglycollate injection, euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of cold sterile PBS into the peritoneal cavity and aspirating the fluid.
- · Cell Analysis:
  - Centrifuge the collected peritoneal fluid to pellet the cells.
  - Resuspend the cells in an appropriate buffer.
  - Perform a cell count.
  - Stain the cells with fluorescently labeled antibodies against markers for monocytes/macrophages (e.g., CD11b, F4/80).
  - Analyze the cell populations by flow cytometry to determine the number and percentage of infiltrating monocytes/macrophages.

#### Quantitative Data Summary:

| Dose of BMS-753426 (mg/kg, p.o., BID) | Inhibition of Monocyte/Macrophage Influx (%) |
|---------------------------------------|----------------------------------------------|
| 1                                     | 28                                           |
| 25                                    | 74                                           |
| 100                                   | 78                                           |

The estimated EC50 for the inhibition of monocyte/macrophage infiltration in this model is approximately 3.9 nM.[1]

## Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in hCCR2 KI Mice

## Methodological & Application





The EAE model is a widely used animal model for multiple sclerosis, characterized by inflammation and demyelination in the central nervous system.

#### Materials:

- hCCR2 knock-in (KI) mice (e.g., C57BL/6 background)
- BMS-753426
- Vehicle for BMS-753426
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PTX)
- Sterile PBS
- · Syringes and needles

#### Procedure:

- EAE Induction:
  - On day 0, immunize mice subcutaneously (s.c.) at two sites on the flank with an emulsion of MOG35-55 in CFA.
  - On day 0 and day 2, administer pertussis toxin via intraperitoneal (i.p.) injection.
- Treatment:
  - Begin oral administration of BMS-753426 (25 mg/kg, BID) or vehicle on day 1 postimmunization.
- Clinical Scoring:
  - Monitor mice daily for clinical signs of EAE starting from day 7.



- Score the disease severity based on a standard scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
- Endpoint Analysis:
  - Continue monitoring and treatment for a predefined period (e.g., 21-28 days).
  - At the end of the study, mice can be euthanized, and spinal cords and brains can be collected for histological analysis to assess inflammation and demyelination.

#### Quantitative Data Summary:

| Treatment  | Dose (mg/kg, p.o., BID) | Reduction in AUC of<br>Clinical Score (%) |
|------------|-------------------------|-------------------------------------------|
| BMS-753426 | 25                      | 49 (p < 0.05)[1]                          |

## **Protocol 3: Pharmacokinetic (PK) Studies**

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of **BMS-753426**. Studies have been conducted in rats and cynomolgus monkeys.

Representative Protocol (General):

#### Animals:

Sprague-Dawley rats or Cynomolgus monkeys

#### Dosing:

- Intravenous (i.v.): A single bolus injection into a suitable vein (e.g., tail vein in rats, cephalic vein in monkeys).
- Oral (p.o.): A single dose administered via oral gavage.

#### **Blood Sampling:**



- Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
- Process the blood samples by centrifugation to obtain plasma.

#### Bioanalysis:

 Develop and validate a sensitive and specific bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of BMS-753426 in plasma.

Pharmacokinetic Parameter Calculation:

 Use non-compartmental analysis of the plasma concentration-time data to calculate key PK parameters.

Quantitative Data Summary (from preclinical studies):

| Species                   | Parameter                                   | Value                                       |
|---------------------------|---------------------------------------------|---------------------------------------------|
| Rat                       | Clearance (CL)                              | [Data not explicitly provided in abstracts] |
| Oral Bioavailability (F%) | [Data not explicitly provided in abstracts] |                                             |
| Cynomolgus Monkey         | Clearance (CL)                              | Lower than previous clinical candidate      |
| Oral Bioavailability (F%) | Higher than previous clinical candidate     |                                             |

Note: Specific values for rat and monkey PK parameters were not detailed in the provided search results, but it was noted that **BMS-753426** showed significant improvements in pharmacokinetic properties, with lower clearance and higher oral bioavailability compared to a previous clinical candidate.[1][2]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Hooke Protocols EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Titration of myelin oligodendrocyte glycoprotein (MOG) Induced experimental autoimmune encephalomyelitis (EAE) model PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with BMS-753426]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606330#bms-753426-in-vivo-experimental-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com